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molecular formula C12H8N2O2S B8660371 3-nitro-10H-phenothiazine CAS No. 1628-77-9

3-nitro-10H-phenothiazine

Cat. No. B8660371
M. Wt: 244.27 g/mol
InChI Key: CLXYGCPNHLXLPD-UHFFFAOYSA-N
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Patent
US06809090B2

Procedure details

Reduction of the nitro function of 3-nitro-10H-phenothiazine (J. Org. Chem. (1972) 37, 2691) is carried out in the presence of Pd/C in an EtOH/THF mixture under the conditions described for intermediate 2.2. A grey solid is obtained with a yield of 97%. Melting point: 150-156° C.
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 2.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([S:15][C:16]=2[CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([O-])=O>[Pd].CCO.C1COCC1>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([S:15][C:16]=2[CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:2.3|

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=2NC3=CC=CC=C3SC2C1
Step Three
Name
intermediate 2.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A grey solid is obtained with a yield of 97%

Outcomes

Product
Name
Type
Smiles
NC=1C=CC=2NC3=CC=CC=C3SC2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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